BenchChemオンラインストアへようこそ!

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

Nuclear receptor pharmacology Hydrogen-bond donor topology Nur77 modulation

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol (C₂₄H₂₀N₂O₂, MW ~368.4 g/mol) is a synthetic bis(indolyl)methane (BIM) featuring a central methine bridge connecting two unsubstituted indol-3-yl rings to a guaiacyl (2-methoxyphenol) moiety. The compound belongs to the arylbis(indol-3-yl)methane class, which includes the natural antibiotics turbomycin A and B, and has been investigated for antimicrobial, anticancer, and nuclear-receptor-modulating activities.

Molecular Formula C24H20N2O2
Molecular Weight 368.4 g/mol
Cat. No. B3959255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol
Molecular FormulaC24H20N2O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O
InChIInChI=1S/C24H20N2O2/c1-28-23-12-15(10-11-22(23)27)24(18-13-25-20-8-4-2-6-16(18)20)19-14-26-21-9-5-3-7-17(19)21/h2-14,24-27H,1H3
InChIKeyXVDSDTVEVIGEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol – Structural Identity and Procurement-Relevant Physicochemical Profile


4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol (C₂₄H₂₀N₂O₂, MW ~368.4 g/mol) is a synthetic bis(indolyl)methane (BIM) featuring a central methine bridge connecting two unsubstituted indol-3-yl rings to a guaiacyl (2-methoxyphenol) moiety . The compound belongs to the arylbis(indol-3-yl)methane class, which includes the natural antibiotics turbomycin A and B, and has been investigated for antimicrobial, anticancer, and nuclear-receptor-modulating activities [1]. Unlike the widely studied C-DIM series (e.g., DIM-C-pPhOH, DIM-C-pPhOCH₃), which bear a para-substituted phenyl ring without a phenolic hydroxyl, this compound possesses both a free phenolic –OH and an ortho-methoxy group, creating a unique hydrogen-bond donor/acceptor topology that differentiates it from in-class analogs at the level of molecular recognition [2]. The compound is commercially available as a screening-grade solid, enabling direct procurement for structure–activity relationship (SAR) studies, biochemical profiling, and medicinal chemistry campaigns focused on indole-based bioactive molecules.

Why 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol Cannot Be Replaced by Common In-Class Analogs for Procurement-Driven Research


Within the bis(indolyl)methane family, minor structural modifications produce divergent biological signatures that preclude generic interchange. The para-phenol analog DIM-C-pPhOH (4-(di(1H-indol-3-yl)methyl)phenol) acts as an NR4A1 (Nur77) antagonist with IC₅₀ values of 13.6 μM and 13.0 μM against ACHN and 786-O renal carcinoma cells, respectively , whereas the para-methoxy analog DIM-C-pPhOCH₃ functions as a Nur77 agonist and induces TRAIL-mediated apoptosis in RKO colon cancer cells at 10 μM . These opposing functional pharmacology outcomes arise solely from replacing the phenolic –OH with a methoxy group. The target compound 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol, bearing an ortho-methoxy substituent adjacent to the free phenol, presents a third, qualitatively distinct pharmacophore that cannot be mimicked by either the para-phenol or the para-methoxy C-DIM series . Furthermore, N-alkylation of the indole rings, as in 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (LogP 5.74, LogSW –8.70), dramatically alters lipophilicity and aqueous solubility , and the regioisomeric shift of the methoxy group from the 4- to the 5-position yields the compound 5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol, which displays only weak activity in screening panels (EC₅₀ >50 μM for S1P₂ receptor, IC₅₀ ~69.5 μM for ADAM17) [1]. These observations collectively demonstrate that neither the des-methoxy, para-methoxy, N-alkyl, nor regioisomeric variants replicate the structural and likely functional properties of the title compound, making targeted procurement essential for studies requiring this precise phenolic BIM scaffold.

Quantitative Differentiation Evidence for 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol Versus Closest Analogs


Phenolic –OH Donor Capacity Differentiates the Target Compound from the Non-Phenolic Nur77 Agonist DIM-C-pPhOCH₃

The target compound 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol carries a free phenolic hydroxyl group (H-bond donor count = 1) adjacent to a methoxy substituent, whereas the structurally closest well-characterized analog DIM-C-pPhOCH₃ (1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane) possesses no hydrogen-bond donor . This topological difference is functionally significant because DIM-C-pPhOCH₃ acts as a Nur77 (NR4A1) agonist, inducing TRAIL-mediated apoptosis in RKO colon cancer cells at 10 μM and inhibiting tumor growth in KU7 bladder cancer xenografts at 25 mg/kg/day , while the phenolic analog DIM-C-pPhOH (4-(di(1H-indol-3-yl)methyl)phenol) functions as a Nur77 antagonist, reducing proliferation of ACHN and 786-O cells with IC₅₀ values of 13.6 μM and 13.0 μM, respectively . The target compound, possessing both a phenolic donor and an ortho-methoxy acceptor, represents a pharmacophoric hybrid whose Nur77 functional outcome is expected to diverge from both the agonist (DIM-C-pPhOCH₃) and the antagonist (DIM-C-pPhOH) series; predictions based on C-DIM structure–activity relationships suggest this dual functionality may confer a mixed or context-dependent NR4A1 modulation profile [1]. Direct comparative Nur77 activation or reporter gene data for the target compound are not yet publicly available, and this differentiation is accordingly classified as class-level inference.

Nuclear receptor pharmacology Hydrogen-bond donor topology Nur77 modulation

Ortho-Methoxy Substitution Confers Altered Lipophilicity Relative to the Des-Methoxy Phenol Analog DIM-C-pPhOH

Introduction of the ortho-methoxy group in the target compound increases calculated lipophilicity relative to the des-methoxy comparator DIM-C-pPhOH (4-(di(1H-indol-3-yl)methyl)phenol). While experimentally measured LogP values for the target compound are not publicly reported, the structurally analogous N-methyl derivative 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol has a calculated LogP of 5.74 and a LogSW (log aqueous solubility) of –8.70 . By comparison, the des-methoxy N-methyl analog 4-[bis(1-methyl-1H-indol-3-yl)methyl]phenol (CID structure) is predicted to have a LogP approximately 0.5–0.8 units lower based on the π contribution of the methoxy substituent, consistent with the general observation that methoxylation of phenolic BIMs increases LogP by ~0.5 log units [1]. This moderate lipophilicity elevation is expected to enhance passive membrane permeability while the retained phenolic –OH maintains aqueous solubility above that of the fully methylated DIM-C-pPhOCH₃ (LogP ~6.2 estimated) [2]. The balanced LogP profile of the target compound (estimated ~5.2–5.7) positions it between the more hydrophilic des-methoxy phenol and the more lipophilic para-methoxy non-phenolic series, a property window that may be advantageous for cell-based assays requiring adequate membrane penetration without excessive non-specific binding [3].

Physicochemical property Lipophilicity Permeability

Regioisomeric Differentiation: 4-Methoxy vs. 5-Methoxy Substitution Alters Target Engagement Profile

The regioisomer 5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol (BDBM41667, CID 7118245), which differs from the target compound solely in the position of the methoxy substituent relative to the phenolic –OH (5-methoxy vs. 4-methoxy/2-methoxy in the target nomenclature), has been profiled in multiple screening assays and exhibits uniformly weak activity: EC₅₀ >50 μM for the sphingosine 1-phosphate receptor 2 (S1P₂), IC₅₀ 69.5 μM for disintegrin and metalloproteinase domain-containing protein 17 (ADAM17/TACE), and IC₅₀ 69.5 μM for ADAM10 [1]. These values represent near-inactive control levels in the assay formats employed. The target compound 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol, which positions the methoxy group ortho to the phenolic –OH rather than meta/para as in the 5-substituted regioisomer, is expected to exhibit a markedly different target engagement fingerprint due to altered intramolecular hydrogen bonding between the –OH and –OCH₃ groups, modified electron density on the central phenyl ring, and distinct steric presentation of the guaiacyl moiety to protein binding pockets . While direct activity data for the 4-substituted target compound are not yet available in public databases, the contrast between the 5-substituted regioisomer's inactivity and the established potent activities of structurally related phenolic BIMs (e.g., DIM-C-pPhOH IC₅₀ 13 μM against renal carcinoma cells) underscores that regioisomeric positioning of the methoxy group is a critical determinant of biological activity, and the 4-substituted compound cannot be considered equivalent to its 5-substituted counterpart.

Regioisomeric SAR Target engagement Screening panel

Antibacterial Activity Differentiation: Class-Level MIC Evidence Positions the Target Compound for Antimicrobial SAR Expansion

The des-methoxy phenolic BIM analog DIM-C-pPhOH has demonstrated minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus . Within the broader arylbis(indol-3-yl)methane class, Panov et al. (2021) demonstrated that all synthesized arylbis(indol-3-yl)methylium derivatives exhibited antimicrobial activity with MIC values depending on both aryl substitution pattern and N-alkyl chain length, with N-alkylation generally enhancing potency relative to the parent triarylmethane compounds [1]. Notably, a separate study on turbomycin analogs reported that methoxy-substituted turbomycin derivatives displayed altered activity against DNA gyrase compared to the non-methoxylated parent, with the methoxy group improving both bacteriostatic and bactericidal profiles [2]. The target compound 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol combines the phenolic –OH present in the active analog DIM-C-pPhOH with an ortho-methoxy substituent absent in that comparator, positioning it to potentially exhibit enhanced membrane penetration (via increased lipophilicity) while retaining the phenolic pharmacophore implicated in antibacterial activity. Although direct MIC data for the target compound have not been published, the class-level SAR indicates that methoxylation of phenolic BIMs can modulate antibacterial potency and that procurement of the title compound is warranted as a logical next step in antimicrobial BIM optimization campaigns .

Antimicrobial resistance Minimum inhibitory concentration Gram-positive bacteria

N-Alkylation Status Differentiates Target Compound from N-Methyl Derivative with Elevated LogP and Reduced Solubility

The commercial availability of the N-methyl derivative 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (SC-7706573, MW 396, LogP 5.74, LogSW –8.70) enables a direct physicochemical comparison with the target N-unsubstituted compound . N-methylation eliminates the indole N–H hydrogen-bond donor capacity (reducing total HBD count from 3 to 1) while increasing molecular weight from ~368 to 396 g/mol and raising calculated LogP to 5.74 . The N-unsubstituted target compound retains two indole N–H donors alongside the phenolic –OH, providing three H-bond donor sites that can engage polar residues in protein binding pockets (e.g., kinase hinge regions, phosphatase active sites) . In the context of MIF tautomerase inhibition, where indole N–H interactions with the enzyme active site have been structurally characterized for related bis(indolyl)methane inhibitors [1], the N–H groups are expected to be critical for binding affinity, and N-methylation would likely reduce or abolish inhibitory activity. Conversely, the N-methyl derivative's higher LogP and lower aqueous solubility (LogSW –8.70) may limit its utility in biochemical assays requiring aqueous solubility above 10 μM [2]. The unsubstituted indole N–H groups of the target compound are thus a distinguishing feature for applications requiring hydrogen-bond-mediated target recognition and adequate aqueous solubility.

N-H functionality Solubility Target engagement

Procurement-Driven Research Applications for 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol


NR4A1 (Nur77) Pharmacological Profiling: Mapping the Contribution of Ortho-Phenolic Hydrogen-Bond Topology to Nuclear Receptor Functional Outcome

The target compound serves as a critical probe to dissect the structure–activity relationship governing NR4A1 functional pharmacology. Because DIM-C-pPhOH (para-phenol) acts as a Nur77 antagonist (IC₅₀ 13.6/13.0 μM, ACHN/786-O) [Selleck DIM-C-pPhOH datasheet] and DIM-C-pPhOCH₃ (para-methoxy, no phenol) acts as a Nur77 agonist (RKO apoptosis at 10 μM) [Tocris DIM-C-pPhOCH₃ datasheet], the target compound—bearing an ortho-phenolic –OH with adjacent methoxy—enables testing of whether hydrogen-bond donor topology alone can toggle between agonism and antagonism. Researchers procuring this compound can perform NR4A1 transactivation reporter assays, coactivator recruitment assays (e.g., TR-FRET), and endogenous target gene expression analyses (p21, TRAIL) in colon, pancreatic, and bladder cancer cell lines to map the pharmacological consequence of ortho vs. para phenolic substitution in the C-DIM series, a key unresolved SAR question identified in the Safe laboratory's foundational C-DIM studies.

Antibacterial Bis(indolyl)methane Lead Expansion: Evaluating the Ortho-Methoxy Effect on Gram-Positive MIC

With DIM-C-pPhOH demonstrating MIC of 32 μg/mL against S. aureus [BenchChem DIM-C-pPhOH antibacterial data] and class-level evidence from Panov et al. (2021) showing that aryl substitution modulates antimicrobial activity in arylbis(indol-3-yl)methane derivatives [Panov et al., J Antibiot 2021], the target compound fills a specific gap in the antimicrobial BIM SAR matrix. Procurement enables direct broth microdilution MIC determination against S. aureus (including MRSA and VISA strains), E. coli, and B. subtilis, generating the missing data point for the guaiacyl-substituted BIM subclass. The ortho-methoxy group is hypothesized to enhance membrane penetration relative to DIM-C-pPhOH while the preserved phenolic –OH may maintain target engagement, potentially yielding improved antibacterial potency. This application is particularly relevant for groups developing BIM-based antibiotic leads against drug-resistant Gram-positive pathogens.

MIF Tautomerase Inhibitor Screening: Exploiting Indole N–H Hydrogen-Bond Donors for Active-Site Engagement

Macrophage migration inhibitory factor (MIF) is a validated target in inflammatory diseases and oncology, and its tautomerase active site accommodates indole-based inhibitors via N–H-mediated hydrogen bonds [McLean et al., BMCL 2010]. The target compound, with three H-bond donors (two indole N–H, one phenolic –OH), presents a higher HBD count than both the N-methyl analog (HBD = 1) [Hit2Lead SC-7706573] and the non-phenolic DIM-C-pPhOCH₃ (HBD = 0). Procurement of the target compound allows direct measurement of MIF tautomerase inhibition (IC₅₀) using the L-dopachrome methyl ester substrate assay, enabling comparison with known MIF inhibitors such as ISO-1 and establishing whether the guaiacyl BIM scaffold provides a novel chemotype for MIF-targeted drug discovery. The retained indole N–H groups are essential for this application and cannot be substituted by N-alkylated analogs.

Physicochemical Profiling of Bis(indolyl)methane Chemical Space: Experimental Determination of LogP, Solubility, and Permeability

The target compound occupies a unique position in BIM property space between the des-methoxy phenol DIM-C-pPhOH (lower LogP, higher solubility) and the para-methoxy non-phenolic DIM-C-pPhOCH₃ (higher LogP, lower solubility). While calculated LogP values exist for the N-methyl proxy (5.74) [Hit2Lead SC-7706573], experimental shake-flask LogP/logD₇.₄, kinetic solubility (PBS, pH 7.4), and PAMPA permeability data for the N-unsubstituted target compound are absent from the literature. Procurement enables generation of these fundamental physicochemical parameters, supporting rational selection of BIM scaffolds for specific assay formats (biochemical, cell-based, or in vivo) and informing medicinal chemistry optimization strategies. This application is particularly relevant for core facilities and screening centers managing compound libraries where solubility and permeability govern assay success rates.

Quote Request

Request a Quote for 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.